1-(bromométhyl)-2,3-dihydro-1H-indène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

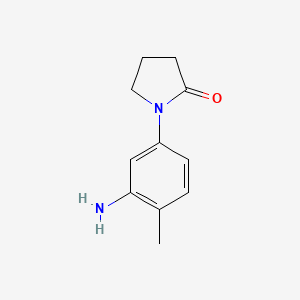

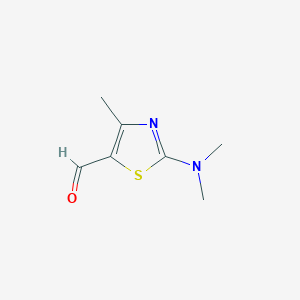

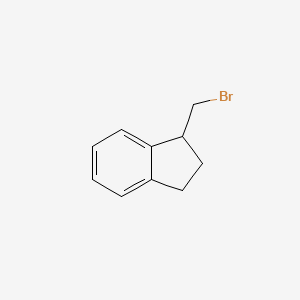

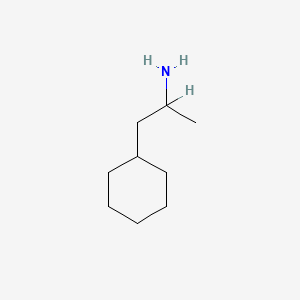

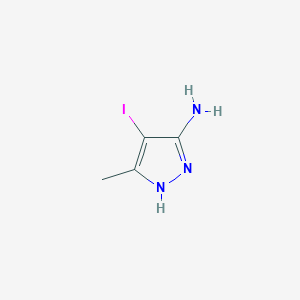

1-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of bromomethyl derivatives of indene This compound is characterized by the presence of a bromomethyl group attached to the indene ring system, which consists of a fused benzene and cyclopentene ring

Applications De Recherche Scientifique

Synthèse de copolymères en bloc

“1-(bromométhyl)-2,3-dihydro-1H-indène” peut être utilisé dans la synthèse de copolymères en bloc par des techniques de polymérisation radicalaire contrôlée telles que le RAFT (Transfert de chaîne par addition-fragmentation réversible). Ce composé peut servir d'initiateur bifonctionnel, conduisant à la formation de polymères avec des structures de blocs spécifiques, qui sont précieuses pour créer des matériaux avec des propriétés sur mesure .

Intermédiaire de synthèse organique

Ce composé sert d'intermédiaire dans divers processus de synthèse organique. Son groupe bromométhyle est très réactif, ce qui le rend adapté à une fonctionnalisation ultérieure dans la synthèse de molécules organiques complexes. Ceci est particulièrement utile dans la recherche pharmaceutique où une construction moléculaire précise est requise .

Catalyseur dans la synthèse de polymères

Le groupe bromométhyle dans “this compound” peut également servir de catalyseur dans la synthèse de polymères. Il peut initier des réactions de polymérisation, conduisant à la formation de polymères avec des masses molaires et des dispersions souhaitées .

Agent alkylant dans la synthèse de peptides

Dans la synthèse de peptides, ce composé peut être utilisé comme agent alkylant. Il peut introduire des groupes alkyle dans les acides aminés ou les peptides, ce qui est une étape critique dans la synthèse de certains peptides et protéines bioactifs.

Réactif dans la synthèse d'amides

La fonctionnalité bromométhyle permet à “this compound” d'être utilisé comme réactif dans la synthèse d'amides. Les amides sont des composants fondamentaux dans une variété de produits chimiques, y compris les produits pharmaceutiques et les polymères.

Synthèse d'hétérocycles

Les composés hétérocycliques sont un thème central en chimie médicinale. “this compound” peut être utilisé dans la construction de structures hétérocycliques, qui constituent souvent la structure centrale de nombreux produits pharmaceutiques.

Méthodes De Préparation

The synthesis of 1-(bromomethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative with high selectivity .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

1-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkox

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQXEYQFQYOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512431 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257632-92-1 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1281607.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)